

# Understanding Endoplasmic Reticulum Membrane Dynamics with Flipper-TR: A Technical Guide

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## Compound of Interest

Compound Name: *ER Flipper-TR 28*

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This in-depth technical guide explores the application of the fluorescent membrane tension probe, Flipper-TR, specifically its endoplasmic reticulum (ER)-targeted variant, ER Flipper-TR, for elucidating the intricate dynamics of the ER membrane. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, quantitative data interpretation, and its relevance in the context of signaling pathways and drug development.

## Introduction to Flipper-TR and ER Membrane Tension

The endoplasmic reticulum is a central organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of its membrane, particularly its tension and lipid packing, is crucial for these functions. ER Flipper-TR is a specialized fluorescent probe designed to investigate these properties in living cells.

ER Flipper-TR is a mechanosensitive probe that reports on the lipid packing and tension of the ER membrane through changes in its fluorescence lifetime.<sup>[1]</sup> The probe consists of two twisted dithienothiophenes that act as a "flipper." In a more fluid or lower-tension membrane, the two parts of the flipper can twist more freely, resulting in a shorter fluorescence lifetime. Conversely, in a more tightly packed or higher-tension membrane, the twisting is hindered,

leading to a more planar conformation and a longer fluorescence lifetime.[2] This relationship allows for the quantitative measurement of ER membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3]

## Data Presentation: Quantitative Analysis of ER Membrane Dynamics

The fluorescence lifetime of ER Flipper-TR provides a quantitative measure of ER membrane tension. Below are tables summarizing key quantitative data from studies utilizing this probe.

Cell Type	Experimental Condition	Measured Parameter	Value	Reference
HeLa	Basal	Average Fluorescence Lifetime	~3.5 ns	[2][4]
Tendon Cells	Static Culture	ER Fluorescence Lifetime	Not specified, baseline for comparison	[5]
Tendon Cells	Cyclic Mechanical Strain (6%)	ER Fluorescence Lifetime	Increased compared to static culture	[5]
Tendon Cells	STIM1 Knockdown	ER Fluorescence Lifetime	Decreased compared to control	[5]
Tendon Cells	Cytochalasin D (disrupts actin)	ER Fluorescence Lifetime	Decreased compared to control	[5]

Parameter	Description	Typical Value Range	Reference
Excitation Wavelength	Optimal wavelength for exciting ER Flipper-TR	488 nm	[3]
Emission Collection	Spectral window for collecting fluorescence	575 - 625 nm	[3]
Fluorescence Lifetime Range	The dynamic range of the probe's lifetime	2.8 - 7 ns	[6]
Stock Solution Concentration	Recommended concentration for DMSO stock	1 mM	[3]
Working Concentration	Typical concentration for cell staining	1 - 3 $\mu$ M	[3]

## Experimental Protocols

### Preparation of ER Flipper-TR Stock Solution

- **Reconstitution:** Dissolve the lyophilized ER Flipper-TR probe in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.
- **Storage:** Aliquot and store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

### Staining of Live Cells with ER Flipper-TR

- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
- **Preparation of Staining Solution:** Dilute the 1 mM ER Flipper-TR stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-3  $\mu$ M. The optimal concentration may vary between cell types and should be determined empirically.

- **Staining:** Remove the culture medium from the cells and gently add the staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Imaging:** The probe is fluorescent only when inserted into a membrane, so washing is not strictly necessary. Imaging can be performed in the continued presence of the probe.

## FLIM Data Acquisition and Analysis

- **Microscope Setup:** Use a confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system for FLIM.
- **Excitation:** Excite the ER Flipper-TR probe using a 488 nm pulsed laser. To capture the full fluorescence decay, a laser repetition rate of 20 MHz is recommended.[4]
- **Emission:** Collect the fluorescence emission between 575 nm and 625 nm.
- **Data Acquisition:** Acquire FLIM images, ensuring sufficient photon counts in the regions of interest (ER) for accurate lifetime fitting.
- **Data Analysis:**
  - Fit the fluorescence decay curves for each pixel or region of interest using a bi-exponential decay model.[2]
  - The longer lifetime component ( $\tau_1$ ) is typically used to represent the membrane tension.
  - Generate fluorescence lifetime maps to visualize the spatial variations in ER membrane tension.

## Signaling Pathways and ER Membrane Dynamics

ER membrane tension is not static but is dynamically regulated by various cellular processes and signaling pathways.

## Mechanotransduction via ER-PM Contact Sites

Mechanical forces from the extracellular environment can be transmitted to the ER through physical connections with the plasma membrane (PM), known as ER-PM contact sites. A key protein involved in this process is STIM1 (Stromal Interaction Molecule 1). Upon mechanical stimulation of the plasma membrane, STIM1, an ER-resident protein, can sense changes and mediate the transmission of mechanical stress to the ER, leading to an increase in ER membrane tension.[5]



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## References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. External strain on the plasma membrane is relayed to the endoplasmic reticulum by membrane contact sites and alters cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
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